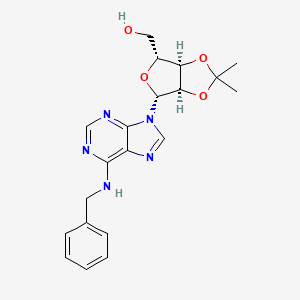

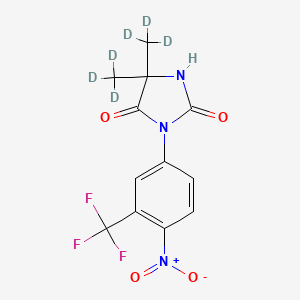

2-(3-Amino-1-phenylpropyl)-4-methylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Amino-1-phenylpropyl)-4-methylphenol, also known as 2-Methyl-4-amino-1-phenyl-1-propanol, is an aromatic amine compound with a wide range of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. It is used in the synthesis of a variety of organic compounds, as well as in the production of drugs and other pharmaceuticals. In addition, it has been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer’s.

Wissenschaftliche Forschungsanwendungen

1. Catalysis and Oxidation Processes

2-(3-Amino-1-phenylpropyl)-4-methylphenol derivatives have been used in catalysis and oxidation processes. For instance, μ-Chlorido-Bridged Dimanganese(II) Complexes involving a similar compound showed efficacy as catalysts in the microwave-assisted oxidation of secondary alcohols to corresponding ketones (Alexandru et al., 2014).

2. Biological Evaluation and DNA Interaction

Derivatives of 4-aminophenol, closely related to 2-(3-Amino-1-phenylpropyl)-4-methylphenol, have shown broad-spectrum antimicrobial and antidiabetic activities. These compounds also exhibit potential as anticancer agents, as revealed in DNA interaction studies (Rafique et al., 2022).

3. Spectroscopic Analysis in Biochemistry

In biochemistry, similar compounds have been studied for their spectroscopic properties, particularly their role in processes like electron transfer in proteins. For example, a study on a derivative, 2'-(1-Imidazolyl)-4-methylphenol, provided insights into the tyrosine-histidine covalent linkage in cytochrome c oxidase (Voicescu et al., 2009).

4. Antioxidant and Calcium Antagonistic Activities

Compounds similar to 2-(3-Amino-1-phenylpropyl)-4-methylphenol have been synthesized with antioxidant activity and calcium antagonistic properties, beneficial in treating various disorders (Kato et al., 1999).

5. Synthesis and Characterization of Metal Complexes

The derivatives of 2-(3-Amino-1-phenylpropyl)-4-methylphenol have been used in the synthesis and characterization of metal complexes, which exhibit diverse electrochemical and magnetic properties (Mahalakshmy et al., 2004).

6. Chemotherapy and Cancer Research

In chemotherapy research, related compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, demonstrating significant effects on liver cancer cells (Yan et al., 2015).

7. Antimicrobial and Antifungal Studies

Azo-azomethine dyes derived from similar compounds have been synthesized and shown to possess antimicrobial properties against gram-positive bacteria, providing potential applications in the development of new antibacterial agents (Kose et al., 2013).

Eigenschaften

IUPAC Name |

2-(3-amino-1-phenylpropyl)-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,18H,9-10,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZARZVSGZSQUGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675838 |

Source

|

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

CAS RN |

1189501-90-3 |

Source

|

| Record name | 2-(3-Amino-1-phenylpropyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)

![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

![1-[(2R,5S)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B563636.png)

![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane](/img/structure/B563643.png)

![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)